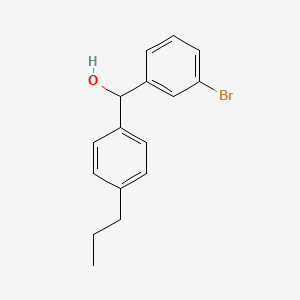

(3-Bromophenyl)(4-propylphenyl)methanol

Description

(3-Bromophenyl)(4-propylphenyl)methanol is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a propyl group on another phenyl ring, both attached to a central methanol group

Properties

IUPAC Name |

(3-bromophenyl)-(4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11,16,18H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSJFBWTJKEUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-propylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 4-propylbenzylmagnesium bromide in a Grignard reaction. The reaction proceeds as follows:

Formation of Grignard Reagent: 4-propylbromobenzene is reacted with magnesium in dry ether to form 4-propylbenzylmagnesium bromide.

Grignard Reaction: The Grignard reagent is then reacted with 3-bromobenzaldehyde to form the desired alcohol.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperatures, use of catalysts, and purification steps to ensure high yield and purity. The process may also include steps like recrystallization and distillation to isolate the final product.

Types of Reactions:

Oxidation: (3-Bromophenyl)(4-propylphenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of (3-bromophenyl)(4-propylphenyl)ketone.

Reduction: Formation of (3-bromophenyl)(4-propylphenyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the creation of diverse compounds.

Biology

- Biological Activity Investigation : Research indicates that (3-Bromophenyl)(4-propylphenyl)methanol exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible roles in modulating biological processes.

Medicine

- Therapeutic Potential : The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, which may lead to beneficial effects in treating various diseases.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in developing new chemical processes and products.

Case Studies and Findings

Several studies have highlighted the compound's potential applications:

- Antimicrobial Activity : Research has shown that (3-Bromophenyl)(4-propylphenyl)methanol can exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers, indicating potential therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(4-propylphenyl)methanol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

- (3-Bromophenyl)(phenyl)methanol

- (4-Bromophenyl)(4-propylphenyl)methanol

- (3-Chlorophenyl)(4-propylphenyl)methanol

Comparison: (3-Bromophenyl)(4-propylphenyl)methanol is unique due to the specific positioning of the bromine and propyl groups, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects due to variations in molecular interactions.

This detailed overview provides a comprehensive understanding of (3-Bromophenyl)(4-propylphenyl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3-Bromophenyl)(4-propylphenyl)methanol, also known as 4-Bromo-4'-n-propylbenzhydrol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a bromine atom and a propyl group attached to a benzhydrol structure, which influences its reactivity and biological interactions.

The biological activity of (3-Bromophenyl)(4-propylphenyl)methanol is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Electrophilic and Nucleophilic Reactions : The presence of the bromine atom allows the compound to participate in electrophilic substitution reactions, potentially modulating enzyme activities .

Antimicrobial Properties

Research indicates that (3-Bromophenyl)(4-propylphenyl)methanol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects at concentrations as low as 50 µM .

Cytotoxic Effects

In addition to antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. A study reported that at concentrations ranging from 25 µM to 100 µM, it induced apoptosis in HL-60 leukemia cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of (3-Bromophenyl)(4-propylphenyl)methanol:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition of up to 15 mm against E. coli at 50 µM concentration.

- Cytotoxicity Assay :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Bromophenyl)(4-propylphenyl)methanol | Structure | Antimicrobial, cytotoxic |

| 4-Bromobenzaldehyde | Structure | Limited antimicrobial activity |

| N-Bromosuccinimide | Structure | Brominating agent, not biologically active |

The unique combination of bromine and propyl groups in (3-Bromophenyl)(4-propylphenyl)methanol provides it with distinct biological properties compared to structurally similar compounds.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. For example:

-

Ketone Formation : Oxidation with pyridinium chlorochromate (PCC) or Jones reagent converts the alcohol to (3-bromophenyl)(4-propylphenyl)methanone .

-

Carboxylic Acid Formation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media yield (3-bromophenyl)(4-propylphenyl)carboxylic acid.

Key Factors :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| PCC | Ketone | 65–80 | CH₂Cl₂, RT |

| KMnO₄ | Acid | 50–70 | H₂SO₄, Δ |

Suzuki–Miyaura Cross-Coupling

The bromine substituent on the aryl ring participates in palladium-catalyzed cross-coupling with boronic acids. For instance:

-

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives .

Example Reaction :

Optimized Parameters :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄ (2 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Temperature: 90°C, 18 h

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group facilitates nucleophilic substitution under basic conditions:

Mechanism :

-

Deprotonation of the alcohol group enhances ring activation.

-

Nucleophilic attack at the para position to the bromine (due to steric hindrance at the meta position).

Conditions :

Friedel–Crafts Alkylation

The benzylic alcohol acts as an electrophile in acid-catalyzed alkylation of aromatic rings:

Example :

Regioselectivity :

-

Major product: Para-substituted isomer (53–88%)

Esterification and Etherification

-

Esterification : Reaction with acetyl chloride or acetic anhydride forms the corresponding acetate ester .

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) produces methyl ethers under basic conditions .

Typical Yields :

| Reaction Type | Reagent | Yield (%) |

|---|---|---|

| Esterification | Ac₂O, H₂SO₄ | 75–90 |

| Etherification | CH₃I, K₂CO₃ | 60–75 |

Biological Activity

While not a reaction, derivatives of this compound exhibit pharmacological potential. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.